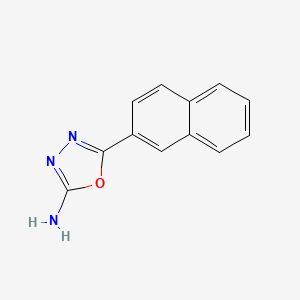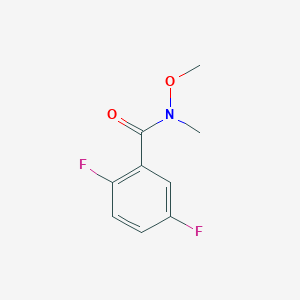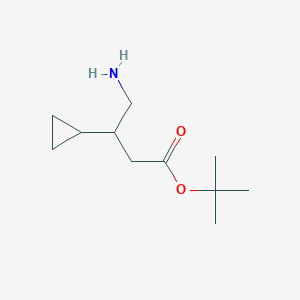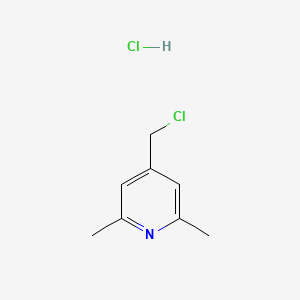
1-Methylcyclobutanol
Descripción general
Descripción
1-Methylcyclobutanol is a chemical compound with the molecular formula C5H10O . It has an average mass of 86.132 Da and a monoisotopic mass of 86.073166 Da .
Synthesis Analysis
The synthesis of 1-Methylcyclobutanol involves the reaction of cyclobutanone with 3M MeMgBr/diethyl ether. The reaction mixture is stirred for 3 hours at 0°C, then poured over cooled iN HCl and extracted twice with ether. The product is dried (Na2SO4), filtered, and concentrated to afford 1-methylcyclobutanol with a yield of 99% .Molecular Structure Analysis
The molecular structure of 1-Methylcyclobutanol consists of a cyclobutanol ring with a methyl group attached to one of the carbon atoms . The structure is planar due to the presence of two sp2 hybridized carbon atoms in the ring .Chemical Reactions Analysis
One of the known chemical reactions involving 1-Methylcyclobutanol is its dehydration, which yields 1-methylcyclobut-1-ene as the major product . This reaction is thermodynamically favored over the formation of methylenecyclobutane .Physical And Chemical Properties Analysis
1-Methylcyclobutanol has a density of 1.0±0.1 g/cm3, a boiling point of 111.3±8.0 °C at 760 mmHg, and a vapor pressure of 11.9±0.4 mmHg at 25°C . It has a flash point of 33.7±10.9 °C and an index of refraction of 1.483 . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methylcyclobutanol (1-methylcyclobutan-1-ol), focusing on six unique fields:
Organic Synthesis
1-Methylcyclobutanol is frequently used as a building block in organic synthesis. Its unique cyclobutane ring structure allows for the creation of complex molecules through various chemical reactions. Researchers utilize it to synthesize new compounds with potential applications in pharmaceuticals and materials science .
Pharmaceutical Development
In pharmaceutical research, 1-Methylcyclobutanol serves as an intermediate in the synthesis of bioactive molecules. Its structural properties make it a valuable component in the development of drugs targeting specific biological pathways. Studies have explored its use in creating novel therapeutic agents for treating diseases .
Solvent Applications
Due to its chemical stability and solubility properties, 1-Methylcyclobutanol is employed as a solvent in various chemical reactions. It is particularly useful in reactions requiring a non-polar solvent, aiding in the dissolution of reactants and facilitating efficient chemical transformations.
Polymer Science
1-Methylcyclobutanol is utilized in the field of polymer science for the synthesis of specialized polymers. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials. Researchers investigate its potential to create advanced polymers for industrial applications .
Mecanismo De Acción
1-Methylcyclobutanol, also known as 1-methylcyclobutan-1-ol, is a chemical compound with the molecular formula C5H10O
Result of Action
The compound’s safety data sheet indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that the compound may interact with cellular components in the skin, eyes, and respiratory system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s safety data sheet advises against exposure to heat, hot surfaces, sparks, open flames, and other ignition sources . These precautions suggest that the compound may be flammable and that its stability and reactivity may be influenced by environmental conditions.
Propiedades
IUPAC Name |
1-methylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWVUKFABWSFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173934 | |
| Record name | 1-Methylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclobutanol | |
CAS RN |
20117-47-9 | |
| Record name | 1-Methylcyclobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020117479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



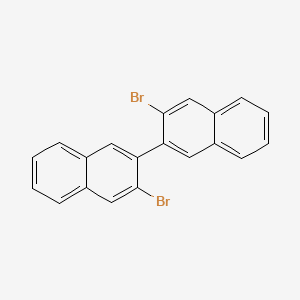

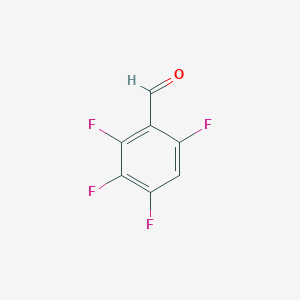

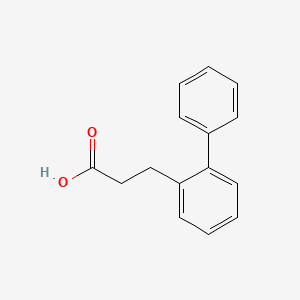
![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)
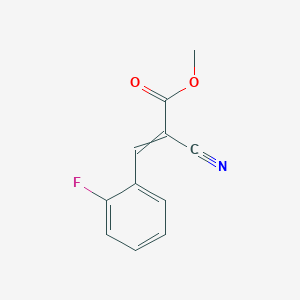

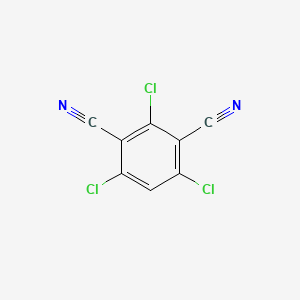
![Phenol, 4-[(dimethylamino)methyl]-2-methoxy-](/img/structure/B3049228.png)
